(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine
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Overview
Description
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine is a spirocyclic amine compound characterized by a unique spiro structure. This compound features a spiro linkage between a nonane ring and an oxane ring, with an amine group attached to the propan-1-amine moiety. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic core, followed by functional group transformations to introduce the amine functionality. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Purification methods, including crystallization and chromatography, are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the spirocyclic core or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It serves as a probe or ligand in biological studies to investigate the interactions of spirocyclic amines with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure imparts unique binding properties, allowing the compound to modulate the activity of its targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic structure but differ in the heterocyclic components and functional groups.
Spiro Cyclopropanes: These compounds feature a spiro linkage with a cyclopropane ring, offering different chemical and biological properties.
3-Cyanopyridines: These compounds have a pyridine ring with a cyano group, providing distinct reactivity and applications.
Uniqueness
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. Its stereochemistry further enhances its specificity in interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10H,2-8,12H2,1H3/t9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWGSXLQBHFDSO-YHMJZVADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2(CCC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2(CCC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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